molecular formula C9H8N2O3S B11882186 Methyl 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)acetate

Methyl 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)acetate

Cat. No.: B11882186
M. Wt: 224.24 g/mol
InChI Key: GMTUSHZXXIAJBO-UHFFFAOYSA-N
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Description

Methyl 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)acetate is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its fused ring structure, which includes a thiophene ring and a pyrimidine ring. The presence of the oxo group at the 4-position and the ester group at the 2-position of the pyrimidine ring contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)acetate typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-aminothiophene-3-carboxylate with formic acid or dimethylformamide dimethylacetal (DMF-DMA) to form the thienopyrimidine core. The reaction is usually carried out under reflux conditions with the presence of a base such as pyrrolidine in toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free methods and the use of green chemistry principles are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Methyl 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit enzymes such as dihydrofolate reductase (DHFR) and phosphodiesterase, leading to its antimicrobial and anticancer effects. The presence of the oxo and ester groups allows it to form strong interactions with the active sites of these enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine-4-one: Similar in structure but lacks the ester group.

    Thieno[3,4-b]pyridine: Contains a pyridine ring instead of a pyrimidine ring.

    2-Thioxopyrimidine: Contains a sulfur atom at the 2-position instead of an oxygen atom.

Uniqueness

Methyl 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)acetate is unique due to its specific combination of functional groups and ring structure.

Biological Activity

Methyl 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)acetate is a compound belonging to the thienopyrimidine class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₈N₂O₃S
  • Molecular Weight : 224.24 g/mol
  • CAS Number : Not specified in the sources.

Research indicates that compounds within the thienopyrimidine class exhibit various mechanisms of action, primarily through inhibition of specific enzymes and pathways involved in cellular processes. Notably, these compounds have shown potential in inhibiting protein kinases, which play crucial roles in signal transduction and cellular regulation.

1. Anti-inflammatory Effects

Studies have demonstrated that thienopyrimidine derivatives can suppress pro-inflammatory cytokines and nitric oxide production. For instance, in models of inflammation induced by lipopolysaccharides (LPS), compounds similar to this compound have been shown to significantly reduce levels of inflammatory markers such as IL-6 and TNF-α .

2. Neuroprotective Properties

The neuroprotective potential of thienopyrimidine derivatives has been explored in various studies. For example, certain derivatives have been observed to protect neuronal cells from apoptosis induced by oxidative stress and neurotoxic agents. This suggests a possible therapeutic application in neurodegenerative diseases .

3. Cytotoxicity

Cytotoxicity assays conducted on different cell lines (e.g., HT-22 and BV-2) indicated that some thienopyrimidine compounds exhibit selective cytotoxic effects. The IC₅₀ values for these compounds varied significantly, indicating differing levels of potency against various cell types .

Research Findings

The following table summarizes key findings from recent studies on the biological activity of thienopyrimidine derivatives:

Study ReferenceActivity AssessedKey Findings
Anti-inflammatorySignificant reduction in NO and IL-6 levels in LPS-induced inflammation models.
NeuroprotectionProtection against apoptosis in neuronal cells exposed to neurotoxic agents.
CytotoxicityVaried IC₅₀ values across different cell lines; some compounds showed selective toxicity.

Case Studies

  • Inflammation Model : In a study involving BV-2 microglial cells treated with LPS, it was found that this compound significantly inhibited the production of pro-inflammatory cytokines at concentrations as low as 1 μM .
  • Neurodegeneration Model : Another study highlighted the compound's ability to mitigate tau hyperphosphorylation in neuronal models, suggesting its potential role as a neuroprotective agent against Alzheimer's disease pathology .

Properties

Molecular Formula

C9H8N2O3S

Molecular Weight

224.24 g/mol

IUPAC Name

methyl 2-(4-oxo-3H-thieno[2,3-d]pyrimidin-6-yl)acetate

InChI

InChI=1S/C9H8N2O3S/c1-14-7(12)3-5-2-6-8(13)10-4-11-9(6)15-5/h2,4H,3H2,1H3,(H,10,11,13)

InChI Key

GMTUSHZXXIAJBO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC2=C(S1)N=CNC2=O

Origin of Product

United States

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